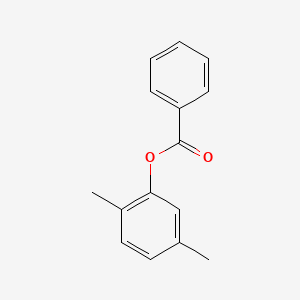
Etizolam-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Etizolam-d3 is a deuterated analog of etizolam, a thienodiazepine derivative. Etizolam is a benzodiazepine analog that is used primarily for its anxiolytic, anticonvulsant, sedative, and muscle relaxant properties. It is structurally different from traditional benzodiazepines as it has a thiophene ring instead of a benzene ring. This compound is often used in scientific research as an internal standard in analytical studies due to its stable isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Etizolam-d3 involves the incorporation of deuterium atoms into the etizolam molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents. One common method involves the hydrogenation of etizolam in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to achieve the desired isotopic labeling.
化学反应分析
Types of Reactions
Etizolam-d3 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.
Substitution: Involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituting reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce various hydroxylated derivatives, while reduction can yield deuterated analogs with different degrees of saturation.
科学研究应用
Etizolam-d3 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques to quantify etizolam and its metabolites.
Pharmacokinetics: Helps in studying the absorption, distribution, metabolism, and excretion of etizolam in biological systems.
Toxicology: Used in forensic toxicology to detect and quantify etizolam in biological samples.
Drug Development: Assists in the development of new benzodiazepine analogs by providing insights into the metabolic pathways and pharmacological effects of etizolam.
作用机制
Etizolam-d3, like etizolam, acts as an agonist at the gamma-aminobutyric acid (GABA) A receptor. It enhances the inhibitory effects of GABA by increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuronal membrane and reduced neuronal excitability. This results in its anxiolytic, anticonvulsant, sedative, and muscle relaxant effects.
相似化合物的比较
Etizolam-d3 is similar to other benzodiazepine analogs, such as:
Alprazolam: Another benzodiazepine analog with similar anxiolytic and sedative properties.
Diazepam: A widely used benzodiazepine with a longer duration of action.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
This compound is unique due to its deuterated nature, which makes it particularly useful in analytical and pharmacokinetic studies. The incorporation of deuterium atoms provides greater stability and allows for more accurate quantification in mass spectrometry.
属性
分子式 |
C17H15ClN4S |
|---|---|
分子量 |
345.9 g/mol |
IUPAC 名称 |
7-(2-chlorophenyl)-4-ethyl-13-(trideuteriomethyl)-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene |
InChI |
InChI=1S/C17H15ClN4S/c1-3-11-8-13-16(12-6-4-5-7-14(12)18)19-9-15-21-20-10(2)22(15)17(13)23-11/h4-8H,3,9H2,1-2H3/i2D3 |
InChI 键 |
VMZUTJCNQWMAGF-BMSJAHLVSA-N |
手性 SMILES |
[2H]C([2H])([2H])C1=NN=C2N1C3=C(C=C(S3)CC)C(=NC2)C4=CC=CC=C4Cl |
规范 SMILES |
CCC1=CC2=C(S1)N3C(=NN=C3CN=C2C4=CC=CC=C4Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




-lambda~5~-bismuthane](/img/structure/B11939637.png)

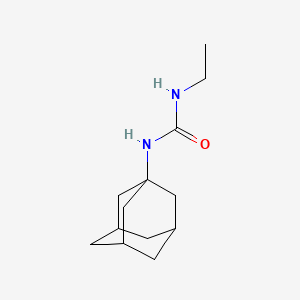


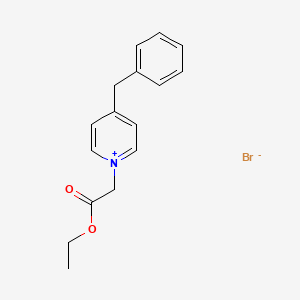
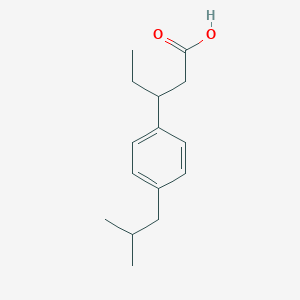
![4-(10-Methyl-8-phenyl-6-p-tolylamino-8,11-dihydro-5,7,8,9,11a-pentaaza-cyclopenta[b]phenanthren-11-yl)-benzene-1,2-diol](/img/structure/B11939694.png)
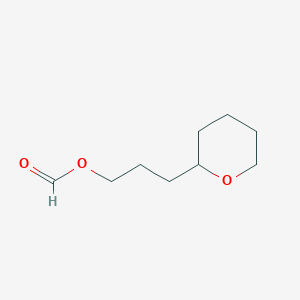

![[1-(Trimethylsilyl)cyclopropyl]methyl trifluoroacetate](/img/structure/B11939711.png)
